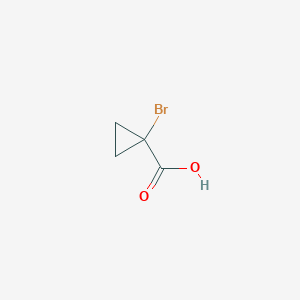

1-Bromocyclopropanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHSAVSEBATWBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511910 | |

| Record name | 1-Bromocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89544-84-3 | |

| Record name | 1-Bromocyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89544-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromocyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-bromocyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for 1-bromocyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The core of this guide focuses on the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-bromination of carboxylic acids. This document offers detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of the synthesis process.

Introduction

This compound is a key intermediate in the synthesis of various complex molecules, particularly in the development of novel pharmaceuticals. The presence of the strained cyclopropyl ring and the reactive bromine atom at the α-position makes it a versatile synthon for introducing the cyclopropyl moiety and for further functionalization. The Hell-Volhard-Zelinsky reaction provides a direct and relatively efficient method for the preparation of this compound from the readily available starting material, cyclopropanecarboxylic acid.

Primary Synthesis Pathway: The Hell-Volhard-Zelinsky Reaction

The most common and direct route for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the α-bromination of a carboxylic acid using bromine in the presence of a catalytic amount of phosphorus, typically in the form of red phosphorus or phosphorus tribromide (PBr₃). The reaction proceeds via the formation of an acyl bromide intermediate, which then enolizes and undergoes bromination at the α-carbon. Subsequent hydrolysis of the α-bromo acyl bromide yields the final product.[1][2]

Reaction Mechanism

The HVZ reaction mechanism can be summarized in the following steps:

-

The phosphorus catalyst reacts with bromine to form phosphorus tribromide (PBr₃).

-

PBr₃ converts the carboxylic acid into an acyl bromide.

-

The acyl bromide tautomerizes to its enol form.

-

The enol intermediate is then brominated at the α-carbon by elemental bromine.

-

Finally, hydrolysis of the α-bromo acyl bromide yields this compound.[1]

Caption: Hell-Volhard-Zelinsky reaction pathway for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction, adapted from procedures for analogous compounds.[1][2]

Materials and Reagents:

-

Cyclopropanecarboxylic acid

-

Red phosphorus (catalytic amount)

-

Bromine

-

Diethyl ether

-

Ice water

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Heating mantle or water bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place cyclopropanecarboxylic acid and a catalytic amount of red phosphorus.

-

Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine from the dropping funnel with vigorous stirring. The addition rate should be controlled to maintain a manageable reaction temperature and rate.

-

Reaction: After the complete addition of bromine, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture in a water bath (e.g., 50-60 °C) for several hours until the evolution of hydrogen bromide gas ceases. The disappearance of the bromine color can be used to monitor the reaction progress.

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water with stirring.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction, based on analogous procedures.[1][2]

| Parameter | Typical Value/Condition | Rationale/Expected Outcome |

| Starting Material | Cyclopropanecarboxylic acid | The substrate for α-bromination. |

| Brominating Agent | Bromine (Br₂) | Provides the bromine atom for substitution at the α-position. |

| Catalyst | Red Phosphorus or PBr₃ | Facilitates the formation of the acyl bromide intermediate.[1] |

| Temperature | 50-100 °C | Balances reaction rate while minimizing side reactions.[1] |

| Reaction Time | Several hours to overnight | To ensure complete conversion of the starting material.[1] |

| Workup | Aqueous | Hydrolyzes the α-bromo acyl bromide to the carboxylic acid.[1] |

| Expected Yield | Moderate to Good | The HVZ reaction is generally effective for this transformation. |

Alternative Synthesis Pathways

While the Hell-Volhard-Zelinsky reaction is a primary method, other synthetic strategies could potentially be employed, although they are less direct or less commonly reported for this specific molecule.

-

Cyclopropanation of a Brominated Alkene: A potential route could involve the cyclopropanation of a suitable bromo-substituted acrylic acid derivative. For instance, direct cyclopropanation of unprotected α,β-unsaturated acids has been achieved using samarium and iodoform, offering a stereospecific synthesis of cyclopropanecarboxylic acids.[3] Applying this to a substrate like 2-bromoacrylic acid could theoretically yield the target molecule.

-

Modification of a Pre-functionalized Cyclopropane: Another approach could start with a cyclopropane ring already bearing functional groups that can be converted to a carboxylic acid and a bromine atom. However, this often involves more complex, multi-step syntheses.

Conclusion

The synthesis of this compound is most reliably achieved through the Hell-Volhard-Zelinsky reaction, starting from cyclopropanecarboxylic acid. This method, while requiring careful handling of bromine and phosphorus reagents, is a well-established and effective procedure for the α-bromination of carboxylic acids. The detailed protocol and data provided in this guide are intended to support researchers and drug development professionals in the successful synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide to 1-Bromocyclopropanecarboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromocyclopropanecarboxylic acid, a synthetically versatile cyclopropane derivative, has carved a niche for itself as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. Its rigid, three-membered ring structure, combined with the reactivity imparted by the bromine and carboxylic acid functionalities, offers a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, including its first reported synthesis, detailed experimental protocols, and a summary of its physicochemical and spectroscopic properties.

Introduction

The cyclopropane ring, a motif of significant interest in drug design, confers unique conformational rigidity and metabolic stability to molecules. The introduction of a bromine atom and a carboxylic acid group onto this scaffold, as seen in this compound, provides handles for a variety of chemical transformations, making it a desirable intermediate for the synthesis of complex molecular architectures. This document traces the origins of this compound, from its initial synthesis to its current applications.

Discovery and First Synthesis

The first documented synthesis of this compound was reported in 1989 in The Journal of Organic Chemistry. The method describes a straightforward approach starting from the commercially available cyclopropanecarboxylic acid. While the historical context of its "discovery" in the broader sense is not extensively detailed in the initial literature, its emergence was a logical progression in the exploration of functionalized cyclopropanes for synthetic applications.

Logical Pathway to Synthesis

The synthesis of this compound can be understood as a direct functionalization of the cyclopropane ring at the alpha-position to the carboxyl group. This transformation leverages well-established principles of organic chemistry.

Caption: Logical workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₄H₅BrO₂ |

| Molecular Weight | 164.99 g/mol |

| CAS Number | 89544-84-3 |

| Appearance | Solid |

| Melting Point | Not definitively reported in primary literature |

| Boiling Point | Not definitively reported in primary literature |

| ¹H NMR | Peaks corresponding to cyclopropyl protons and carboxylic acid proton expected. |

| ¹³C NMR | Peaks corresponding to cyclopropyl carbons and carboxyl carbon expected. |

| IR Spectroscopy | Characteristic absorptions for O-H (broad), C=O, and C-Br bonds expected. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns expected. |

Experimental Protocols

While the full experimental details from the original 1989 publication are not widely accessible, a representative protocol for the synthesis of a similar compound, bromocyclopropane, from cyclopropanecarboxylic acid via a modified Hunsdiecker reaction is well-documented in Organic Syntheses. This procedure provides valuable insight into the practical aspects of handling these reagents. A plausible experimental workflow for the synthesis of this compound is outlined below.

Synthesis of this compound (Illustrative Protocol)

This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Caption: A generalized experimental workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropanecarboxylic acid in a suitable solvent like carbon tetrachloride.

-

Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reaction: Heat the mixture to reflux. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Remove the solvent in vacuo.

-

Purify the resulting crude product by either recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Role in Drug Discovery and Development

While specific drugs containing the this compound moiety are not prominently highlighted in publicly available literature, its structural motif is of significant interest to medicinal chemists. The cyclopropane ring acts as a rigid scaffold that can orient functional groups in a precise three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to build more complex molecular architectures. Furthermore, the carboxylic acid group can be used to improve solubility or to act as a key interacting group with a biological target.

The logical application of this compound in a drug discovery cascade is illustrated below.

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound, since its first reported synthesis, has become a recognized, albeit specialized, building block in organic chemistry. While a detailed historical account of its discovery is not extensively documented, its utility is evident from its continued availability and the logical synthetic pathways it enables. For researchers in drug development, it represents a valuable starting point for the creation of novel, conformationally constrained molecules with the potential for unique biological activities. Further exploration of its reactivity and incorporation into diverse molecular scaffolds is likely to expand its role in the ongoing quest for new therapeutic agents.

Technical Guide: 1-Bromocyclopropanecarboxylic Acid (CAS RN: 89544-84-3)

For Researchers, Scientists, and Drug Development Professionals

Overview

1-Bromocyclopropanecarboxylic acid, identified by the CAS Registry Number 89544-84-3, is a halogenated organic compound featuring a strained three-membered cyclopropane ring.[1] This structure is of significant interest in synthetic and medicinal chemistry. The presence of both a carboxylic acid group and a bromine atom at the same carbon atom provides two reactive centers, making it a versatile building block for the synthesis of more complex molecules.[1] Its utility is particularly noted in the development of novel pharmaceutical and agrochemical agents, where the rigid cyclopropane scaffold can impart desirable properties such as metabolic stability and enhanced binding affinity to biological targets.[2][3]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Registry Number | 89544-84-3 | [4][5][6] |

| Molecular Formula | C₄H₅BrO₂ | [4][5] |

| Molecular Weight | 164.99 g/mol | [5] |

| Appearance | Solid | [4] |

| Melting Point | 78 °C | [6] |

| Boiling Point | 235.1 ± 23.0 °C (at 760 Torr) | [6] |

| Density | 2.107 ± 0.06 g/cm³ (at 20 °C, 760 Torr) | [6] |

| IUPAC Name | 1-bromocyclopropane-1-carboxylic acid | [5] |

| Synonyms | 1-Bromocyclopropane-1-carboxylic acid, Cyclopropanecarboxylic acid, 1-bromo- | [1][4][6] |

| InChI Key | LGHSAVSEBATWBX-UHFFFAOYSA-N | [4] |

| SMILES | C1CC1(C(=O)O)Br | [5] |

Synthesis Pathway and Experimental Protocol

The primary method for synthesizing this compound is through the α-bromination of its precursor, cyclopropanecarboxylic acid. The Hell-Volhard-Zelinsky (HVZ) reaction is a standard and effective method for this transformation, involving the reaction of a carboxylic acid with bromine in the presence of a phosphorus catalyst.

Synthesis Workflow via Hell-Volhard-Zelinsky Reaction

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from cyclopropanecarboxylic acid based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

-

Cyclopropanecarboxylic acid (1.0 eq)

-

Red phosphorus (catalytic amount, ~0.1 eq)

-

Bromine (Br₂) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Deionized water

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

Apparatus:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas outlet connected to a trap (e.g., NaOH solution)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a dry three-necked flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add cyclopropanecarboxylic acid and a catalytic amount of red phosphorus. Add anhydrous solvent (e.g., DCM) to dissolve the starting material.

-

Addition of Bromine : Cool the flask in an ice bath. Slowly add bromine dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to manage the exothermic reaction and prevent excessive bromine vapor from escaping.

-

Reaction : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for several hours, or until the reaction is complete (monitored by TLC or GC-MS). The reaction can be slow and may require heating overnight.

-

Workup - Hydrolysis : After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to the final carboxylic acid product.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like diethyl ether or ethyl acetate to recover the product.

-

Washing and Drying : Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification : Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate for introducing the cyclopropyl moiety into larger molecules. The cyclopropane ring is a "bioisostere" for other groups and its incorporation can significantly influence the pharmacological profile of a drug candidate.

-

Scaffold for Biologically Active Molecules : The rigid structure of the cyclopropane ring can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for a biological target.[2] It is used as a building block for synthesizing compounds targeting the central nervous system and for creating enzyme inhibitors.[2][7]

-

Metabolic Stability : The cyclopropyl group is generally resistant to metabolic degradation, which can improve the pharmacokinetic properties of a drug, such as its half-life.[3]

-

Synthetic Handle : The bromine atom and the carboxylic acid group serve as versatile functional handles.[5] The carboxylic acid allows for the formation of amides, esters, and other derivatives, while the bromine atom enables participation in cross-coupling reactions (e.g., Suzuki, Heck) for further molecular elaboration.

Caption: Role as a versatile building block in chemical synthesis.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P280: Wear protective gloves.P302+P352: IF ON SKIN: Wash with plenty of water. |

| Serious Eye Damage/Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Data sourced from PubChem CID 12867480.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-(4-Bromophenyl)Cyclopropanecarboxylic Acid [myskinrecipes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (1R)-2-(3-Bromophenyl)cyclopropane-1-carboxylic acid [myskinrecipes.com]

An In-depth Technical Guide to the Determination of the Molecular Weight of 1-Bromocyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed methodology for calculating the molecular weight of 1-bromocyclopropanecarboxylic acid, a crucial parameter for professionals in the fields of chemical research and pharmaceutical development. Accurate molecular weight determination is fundamental for reaction stoichiometry, analytical characterization, and drug design.

Chemical Identity and Formula

This compound is an organic compound featuring a cyclopropane ring substituted with both a bromine atom and a carboxylic acid functional group.[1] Its chemical structure dictates its molecular formula, which is the cornerstone for molecular weight calculation.

The established molecular formula for this compound is C₄H₅BrO₂ .[1][2][3][4]

Principle of Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. To perform this calculation, the atomic weights of carbon (C), hydrogen (H), bromine (Br), and oxygen (O) are required. These values are based on the weighted average of the masses of their natural isotopes.

Experimental Protocols: Not Applicable

The determination of molecular weight for a known chemical structure is a computational process based on established atomic weights and does not require a physical experimental protocol. The procedure relies on data provided by the International Union of Pure and Applied Chemistry (IUPAC).

Data Presentation: Atomic Weights and Molecular Weight Calculation

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element | Symbol | Quantity in Molecule | Standard Atomic Weight ( g/mol ) | Total Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 4 | 12.011[5][6][7] | 48.044 |

| Hydrogen | H | 5 | 1.008[8][9][10][11][12] | 5.040 |

| Bromine | Br | 1 | 79.904[13][14][15][16][17] | 79.904 |

| Oxygen | O | 2 | 15.999[18][19][20][21][22] | 31.998 |

| Total | 164.986 |

The calculated molecular weight of this compound is 164.99 g/mol .[3][4]

Visualization of the Calculation Workflow

The logical process for determining the molecular weight is illustrated in the following diagram.

References

- 1. CAS 89544-84-3: this compound [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1-Bromocyclopropane-1-carboxylic acid | C4H5BrO2 | CID 12867480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. byjus.com [byjus.com]

- 6. youtube.com [youtube.com]

- 7. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 10. quora.com [quora.com]

- 11. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 12. Hydrogen - Wikipedia [en.wikipedia.org]

- 13. Bromine - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]

- 16. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 17. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 18. princeton.edu [princeton.edu]

- 19. Oxygen - Wikipedia [en.wikipedia.org]

- 20. youtube.com [youtube.com]

- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 22. Oxygen, atomic [webbook.nist.gov]

The Diverse Biological Activities of Cyclopropanecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a unique three-membered carbocycle, imparts remarkable conformational rigidity and metabolic stability to molecules. When incorporated into a carboxylic acid scaffold, it gives rise to a class of compounds known as cyclopropanecarboxylic acid derivatives, which have garnered significant attention in medicinal chemistry. These derivatives exhibit a broad spectrum of biological activities, ranging from antimicrobial and antiviral to anticancer and antidepressant effects. This technical guide provides an in-depth overview of the core biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Biological Activity Data

The biological efficacy of various cyclopropanecarboxylic acid derivatives has been quantified through numerous studies. The following tables summarize key inhibitory and effective concentrations (IC50 and EC50) across different biological targets.

Table 1: Anticancer Activity of Cyclopropanecarboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Cyclopamine Derivative | Lung Cancer Cells | Improved activity over cyclopamine | [1] |

| 1-Phenylcyclopropane Carboxamide Derivatives | U937 (Human Myeloid Leukemia) | Exhibited antiproliferative activity | [2] |

| Cinnamic Acid Derivatives | HCT116 (Colon Cancer) | 0.34 - 22.4 | [3] |

| Cinnamic Acid Derivatives | HTB-26 (Breast Cancer) | 10 - 50 | [3] |

| Cinnamic Acid Derivatives | PC-3 (Pancreatic Cancer) | 10 - 50 | [3] |

| Cinnamic Acid Derivatives | HepG2 (Hepatocellular Carcinoma) | 10 - 50 | [3] |

Table 2: Antiviral Activity of Cyclopropanecarboxylic Acid Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Guanine Z-isomer 5b | Human Cytomegalovirus (HCMV) | 0.27 - 0.49 | [4] |

| Guanine Z-isomer 5b | Murine Cytomegalovirus (MCMV) | 0.27 - 0.49 | [4] |

| 6-Methoxy Analogue 5g | Human Cytomegalovirus (HCMV) | 2.0 - 3.5 | [4] |

| Adenine Z-isomer 5a | Human Cytomegalovirus (HCMV) | 3.6 - 11.7 | [4] |

| 2-Amino-6-cyclopropylamino-derivative 6e | Epstein-Barr Virus (EBV) | ~0.3 | [4] |

| 2,6-Diaminopurine derivative 6h | Epstein-Barr Virus (EBV) | ~0.3 | [4] |

| Thymine Z-isomer 5d | Epstein-Barr Virus (EBV) | 4.6 | [4] |

| Guanine Z-derivative 5b | Epstein-Barr Virus (EBV) | 7 | [4] |

| 2-Amino-6-methoxypurine analogue 5g | Varicella Zoster Virus (VZV) | 3.3 | [4] |

| 2,6-Diaminopurine 5h | Hepatitis B Virus (HBV) | 4 | [4] |

| Dipeptidyl Inhibitors | SARS-CoV-2 3CLpro | 0.14 - 0.46 | [5] |

| Dipeptidyl Inhibitors | SARS-CoV-1 3CLpro | 0.24 - 2.56 | [5] |

| Dipeptidyl Inhibitors | MERS-CoV 3CLpro | 0.05 - 0.41 | [5] |

Table 3: Enzyme Inhibitory Activity of Cyclopropanecarboxylic Acid Derivatives

| Compound/Derivative | Enzyme | IC50/Kdiss | Reference |

| 2-Substituted-cyclopropane-1-carboxylic acids | O-acetylserine sulfhydrylase (OASS) | Low micromolar Kdiss | [6] |

| 2-Cyclopropyl ACC | Ethylene Biosynthesis | I50 of 1.5 mM | [7] |

| Cyclopropane-1,2-dicarboxylic acids | O-acetylserine sulfhydrylase (OASS) | Nanomolar concentrations | [8] |

Table 4: Antimicrobial Activity of Cyclopropanecarboxylic Acid Derivatives

| Compound/Derivative | Microorganism | MIC80 (µg/mL) | Reference |

| Amide Derivatives (F8, F24, F42) | Candida albicans | 16 | [9][10][11][12] |

| Amide Derivatives (F5, F9, F29, F53) | Staphylococcus aureus | 32 - 64 | [12] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of cyclopropanecarboxylic acid derivatives stem from their interaction with various cellular pathways. Here, we visualize some of the key mechanisms.

Anticancer Activity: Induction of Apoptosis

Many anticancer agents, including certain cyclopropanecarboxylic acid derivatives, exert their effects by inducing programmed cell death, or apoptosis. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

References

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropane Motif: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique stereoelectronic properties and rigidifying effect have profound implications for drug design, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the significance of the cyclopropane motif, detailing its impact on drug properties, providing exemplary synthetic protocols, and visualizing its role in key biological pathways.

Physicochemical Properties and Bioisosteric Roles

The utility of the cyclopropane ring in drug design stems from its distinct structural and electronic features. The inherent ring strain of approximately 27.5 kcal/mol forces the C-C-C bond angles to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain results in "bent" or "banana" bonds with increased p-character, leading to unique electronic properties that are intermediate between those of an alkane and an alkene.[1][2]

Key physicochemical properties imparted by the cyclopropane motif include:

-

Rigidity and Conformational Restriction: The planar and rigid nature of the cyclopropane ring reduces the conformational flexibility of a molecule.[3][4] This pre-organization can lock a drug molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and thus enhancing potency.[1]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][5] This increased metabolic stability can lead to a longer in vivo half-life and improved oral bioavailability.[3]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity, solubility, and pKa, providing a valuable tool for fine-tuning its ADME (absorption, distribution, metabolism, and excretion) properties.

As a bioisostere, the cyclopropane ring can mimic other common functional groups, offering advantages in drug design:

-

gem-Dimethyl Group Bioisostere: The cyclopropane ring can serve as a conformationally restricted mimic of a gem-dimethyl group, maintaining a similar spatial arrangement while offering increased metabolic stability.

-

Alkene and Phenyl Ring Bioisostere: Due to its partial π-character, the cyclopropane ring can act as a bioisostere for alkenes and, in some contexts, even for phenyl rings, providing a three-dimensional scaffold that can escape the "flatland" of aromatic systems.[2]

Impact on Pharmacological Properties: Quantitative Insights

The incorporation of a cyclopropane motif can lead to significant improvements in a drug candidate's pharmacological profile. The following tables summarize quantitative data from the literature, illustrating the positive impact of this unique structural element.

| Compound/Analog | Primary Target | IC50 (nM) | Fold Improvement with Cyclopropane | Reference |

| ALK Inhibitor Analog 1 (without cyclopropane) | ALK | 160 | - | [6] |

| ALK Inhibitor Analog 9 (with cyclopropane) | ALK | 29 | 5.5x | [6] |

| Coronavirus 3CLpro Inhibitor 5c (with cyclopropane) | SARS-CoV-2 3CLpro | 12 (EC50) | N/A (Lead Compound) | [7] |

| Coronavirus 3CLpro Inhibitor 11c (optimized cyclopropane) | SARS-CoV-2 3CLpro | 11 (EC50) | 1.1x (relative to 5c) | [7] |

| Drug/Analog | Property | Value (with Cyclopropane) | Value (without Cyclopropane/analog) | Reference |

| Spiro[cyclopropane-1,3'-oxindole] Derivative | Aqueous Solubility | Increased up to 4-fold with β-cyclodextrin complexation | Lower intrinsic solubility | [8] |

| Cyclopropyl-containing compound | Metabolic Half-life | Generally increased due to resistance to CYP-mediated oxidation | Generally shorter due to metabolic lability of alkyl chains | [3] |

Key Synthetic Methodologies and Experimental Protocols

The construction of the cyclopropane ring is a well-established area of organic synthesis, with several reliable methods available to medicinal chemists. The Simmons-Smith and Corey-Chaykovsky reactions are two of the most widely employed methods for the synthesis of cyclopropane-containing drug molecules.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction involves the reaction of an alkene with an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple. This reaction is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[9]

Detailed Experimental Protocol: Synthesis of a Cyclopropyl Intermediate via Furukawa Modification

-

Reaction Setup: Under an inert atmosphere (N₂ or Ar), dissolve the alkene substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add diiodomethane (2.0 eq) to the stirred solution.

-

Carbenoid Formation: Add a solution of diethylzinc (2.0 eq) in hexanes dropwise via a syringe over 30 minutes. Caution: The reaction is exothermic and gas evolution (ethane) will be observed. Maintain the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl-containing compound.[10][11]

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction utilizes a sulfur ylide to convert α,β-unsaturated carbonyl compounds into the corresponding cyclopropanes.[6][7][12][13] This reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the three-membered ring.

Detailed Experimental Protocol: Cyclopropanation of an α,β-Unsaturated Ketone

-

Ylide Preparation: To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portionwise at room temperature. Stir the resulting mixture at room temperature for 1 hour until gas evolution ceases and a clear solution is obtained.

-

Substrate Addition: Dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) and add it dropwise to the prepared ylide solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.

-

Workup: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropyl ketone.[1][12][13]

Visualization of Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided below to illustrate the role of cyclopropane-containing drugs in specific signaling pathways and to visualize a typical drug discovery workflow.

Inhibition of Anaplastic Lymphoma Kinase (ALK) Signaling

Several potent and selective ALK inhibitors incorporate a cyclopropane moiety to enhance their binding affinity and pharmacokinetic properties. The following diagram depicts the ALK signaling pathway and the point of inhibition by these drugs.

Inhibition of SARS-CoV-2 3CL Protease

The SARS-CoV-2 3C-like protease (3CLpro) is a crucial enzyme for viral replication. Cyclopropane-based inhibitors have been developed to target this enzyme. The diagram below illustrates the viral replication cycle and the inhibitory action of these compounds.

References

- 1. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 2. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]

- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 8. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 10. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 13. youtube.com [youtube.com]

Navigating the Reactive Landscape of 1-Bromocyclopropanecarboxylic Acid: A Technical Guide to its Behavior in Electrophilic Environments

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromocyclopropanecarboxylic acid stands as a molecule of significant interest in medicinal chemistry and organic synthesis, offering a compact, rigid scaffold. However, its reactivity, particularly under electrophilic conditions, deviates substantially from classical aromatic or even aliphatic systems. This in-depth technical guide moves beyond the simplistic notion of direct electrophilic substitution on the cyclopropane ring. Instead, it provides a nuanced exploration of the competing and often dominant reaction pathways, primarily electrophile-induced ring-opening. By understanding the underlying electronic and steric factors, researchers can better predict and control the outcomes of reactions involving this versatile building block, paving the way for its more effective utilization in the synthesis of complex molecular architectures.

Introduction: The Unique Nature of the Cyclopropyl Scaffold

The cyclopropane ring, with its inherent strain and unique bonding characteristics, presents a fascinating challenge and opportunity in synthetic chemistry. The C-C bonds possess significant p-character, allowing them to interact with electrophiles in a manner reminiscent of alkenes. However, this interaction is often a prelude to ring cleavage, a consequence of the substantial release of ring strain (approximately 27 kcal/mol).

The subject of this guide, this compound, is further distinguished by the presence of two electron-withdrawing groups: a bromine atom and a carboxylic acid. These substituents profoundly influence the electronic nature of the cyclopropane ring, deactivating it towards classical electrophilic attack and simultaneously predisposing it to nucleophilic ring-opening. This guide will dissect the expected reactivity of this molecule in the presence of common electrophiles, providing a theoretical framework and practical considerations for its synthetic applications.

The Unlikelihood of Classical Electrophilic Substitution

Conventional electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, are cornerstones of organic synthesis, particularly for aromatic compounds.[1][2] These reactions proceed through a mechanism involving the attack of an electrophile on an electron-rich system to form a cationic intermediate, followed by the elimination of a proton to restore the original system's stability.[3]

For this compound, several factors conspire to make this pathway highly improbable:

-

Ring Strain: The high ring strain of the cyclopropane ring makes the formation of a cationic intermediate, which would further increase this strain, energetically unfavorable.

-

Electron-Withdrawing Substituents: The bromine atom and the carboxylic acid group are both electron-withdrawing. The carboxylic acid group is a deactivating group in electrophilic aromatic substitution, and its effect on the cyclopropane ring is similarly deactivating.[4][5] These groups reduce the electron density of the cyclopropane C-C bonds, making them less nucleophilic and therefore less susceptible to attack by electrophiles.

-

Alternative, Lower Energy Pathways: As will be discussed, electrophile-induced ring-opening provides a more energetically favorable reaction pathway due to the significant release of ring strain.

Therefore, researchers should not anticipate achieving direct substitution of a hydrogen atom on the cyclopropane ring of this compound with an electrophile while retaining the three-membered ring.

The Predominant Reaction Pathway: Electrophile-Induced Ring-Opening

The most probable outcome of exposing this compound to electrophilic reagents is the opening of the cyclopropane ring. Cyclopropanes bearing electron-accepting groups are known to act as electrophiles themselves, undergoing polar, ring-opening reactions with nucleophiles.[6][7][8][9] In the context of electrophilic conditions, the initial interaction of an electrophile with the cyclopropane ring can trigger a cascade leading to ring cleavage.

The mechanism of this process can be conceptualized as follows:

-

Initial Electrophilic Attack: An electrophile (E+) can interact with the "bent" C-C bonds of the cyclopropane ring. This interaction can lead to the formation of a corner-protonated cyclopropane-like intermediate or proceed directly to bond cleavage.[10]

-

Ring-Opening: The C-C bond opposite to the carbon bearing the electron-withdrawing groups is often the most susceptible to cleavage. This cleavage is driven by the release of ring strain and can be facilitated by the coordination of the electrophile. The regioselectivity of the ring-opening will be dictated by the stability of the resulting carbocationic intermediate.

-

Nucleophilic Quenching: The resulting open-chain intermediate, which will possess a carbocation or a related electrophilic center, will be readily trapped by any nucleophile present in the reaction mixture (e.g., the counter-ion of the electrophile, solvent, or an added nucleophile).

The following diagram illustrates the general principle of electrophile-induced ring-opening:

References

- 1. byjus.com [byjus.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 4. Electrophilic substitution | chemistry | Britannica [britannica.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Reactivity of electrophilic cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

retrosynthetic analysis of 1-bromocyclopropanecarboxylic acid derivatives

An In-depth Technical Guide to the Retrosynthetic Analysis of 1-Bromocyclopropanecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry. Its inherent strain and rigidity can lock a molecule into a bioactive conformation, leading to enhanced binding affinity and metabolic stability.[1] This guide provides a detailed examination of the retrosynthetic analysis for this compound and its derivatives, key intermediates for introducing the cyclopropane moiety into more complex pharmaceutical candidates.

A retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials.[2] The primary disconnection for this compound and its common derivatives—the corresponding ester and amide—is the functional group interconversion (FGI) to the parent acid. The key carbon-bromine bond is retrosynthetically disconnected via a transformation that suggests an α-halogenation of the corresponding carboxylic acid.

The core cyclopropane structure is disconnected through a cyclization reaction, leading back to a linear precursor. A common and effective method for synthesizing cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide, which itself is formed from the intramolecular cyclization of a γ-halonitrile.

References

Methodological & Application

Application Notes and Protocols for 1-Bromocyclopropanecarboxylic Acid in Fragment-Based Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery.[1][2][3] This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target.[2] These initial hits, although often exhibiting weak affinity, can be efficiently optimized into potent lead compounds.[1] The cyclopropyl group is a valuable fragment in medicinal chemistry due to its unique conformational and electronic properties, which can enhance potency, metabolic stability, and reduce off-target effects.[4][5][6][7][8] Carboxylic acids are also prevalent fragments, known for their ability to form key interactions with biological targets.[9][10][11]

1-Bromocyclopropanecarboxylic acid combines the desirable features of both a cyclopropyl ring and a carboxylic acid moiety, making it an attractive fragment for FBDD campaigns. The bromine atom provides a vector for synthetic elaboration, allowing for the growth of the fragment into a more potent and selective inhibitor. These application notes provide a detailed overview and experimental protocols for the use of this compound in a hypothetical FBDD campaign targeting a protein of interest.

I. Application Notes

Rationale for Using this compound

The unique structural and physicochemical properties of this compound make it a valuable fragment for drug discovery:

-

Rigid Scaffold: The cyclopropyl ring provides a rigid, three-dimensional scaffold that can help to lock in a specific conformation, potentially leading to higher binding affinity and selectivity.[4][6]

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the pharmacokinetic properties of a drug candidate.[5][6]

-

Hydrogen Bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming critical interactions with amino acid residues in the target's binding site.[9]

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle, allowing for a variety of chemical modifications to explore the surrounding chemical space and optimize binding affinity.

Potential Applications in Drug Discovery

Fragments like this compound are particularly useful in targeting proteins where a carboxylic acid is known to be important for binding, such as:

-

Enzymes with charged or polar active sites.

-

Protein-protein interactions where "hot-spot" residues can be targeted.[9]

-

Receptors that recognize carboxylate-containing endogenous ligands.

II. Experimental Protocols

This section outlines a series of experimental protocols for a hypothetical FBDD campaign using a fragment library containing this compound.

Fragment Library Preparation

A diverse fragment library is crucial for a successful FBDD campaign.[2]

Protocol 1: Preparation of a this compound-Containing Fragment Library

-

Fragment Selection: Select a diverse set of low molecular weight fragments (typically < 300 Da) that adhere to the "Rule of Three".[2] Include this compound and its analogs.

-

Quality Control: Ensure the purity of each fragment is >95% using techniques such as NMR and LC-MS.

-

Solubility Assessment: Determine the solubility of each fragment in the assay buffer. Insoluble fragments should be excluded.[10]

-

Stock Solution Preparation: Prepare high-concentration stock solutions of each fragment (e.g., 100 mM in DMSO).

-

Plating: Dispense the fragment stock solutions into 96- or 384-well plates for screening.

Biochemical Screening

Biochemical assays are often used for the primary screening of fragment libraries to identify initial hits.[12]

Protocol 2: High-Throughput Screening using a Biochemical Inhibition Assay

This protocol describes a generic enzyme inhibition assay. The specific substrate and detection method will depend on the target enzyme.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Enzyme Solution: Prepare a stock solution of the target enzyme in assay buffer. The final concentration in the assay should be in the linear range of the assay.

-

Substrate Solution: Prepare a stock solution of the enzyme's substrate. The final concentration should be at or below the Michaelis-Menten constant (Km) to facilitate the detection of competitive inhibitors.

-

Fragment Plate: Thaw the prepared fragment library plate.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of assay buffer to all wells.

-

Add 1 µL of fragment solution from the library plate to the appropriate wells.

-

Add 10 µL of the enzyme solution to all wells except the negative control wells.

-

Incubate for 15 minutes at room temperature to allow for fragment binding.

-

Initiate the reaction by adding 10 µL of the substrate solution to all wells.

-

Monitor the reaction progress by measuring the appropriate signal (e.g., absorbance, fluorescence) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percent inhibition for each fragment relative to the DMSO control.

-

Identify "hits" as fragments that exhibit a statistically significant level of inhibition (e.g., >30% inhibition).

-

Table 1: Hypothetical Biochemical Screening Data

| Fragment ID | Structure | % Inhibition at 1 mM | IC50 (µM) |

| F1 | This compound | 45 | 850 |

| F2 | Cyclopropanecarboxylic acid | 25 | >2000 |

| F3 | 1-Methylcyclopropanecarboxylic acid | 32 | 1500 |

| F4 | Bromobenzoic acid | 15 | >2000 |

IC50 values would be determined from subsequent dose-response experiments for initial hits.

Hit Validation and Characterization using Structural Biology

Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are essential for validating fragment binding and providing structural insights for optimization.[13][14][15]

Protocol 3: X-ray Crystallography for Fragment-Target Complex

-

Protein Crystallization:

-

Optimize conditions to obtain well-diffracting crystals of the target protein.

-

-

Co-crystallization or Soaking:

-

Co-crystallization: Add this compound (at a concentration several-fold above its determined affinity) to the protein solution before setting up crystallization trials.

-

Soaking: Transfer existing protein crystals into a solution containing the fragment and allow it to diffuse into the crystal.

-

-

Data Collection and Structure Determination:

-

Collect X-ray diffraction data from the fragment-bound crystals at a synchrotron source.

-

Process the diffraction data and solve the crystal structure of the protein-fragment complex.

-

-

Analysis:

-

Analyze the electron density map to confirm the binding of this compound.

-

Characterize the specific interactions between the fragment and the protein, including hydrogen bonds and van der Waals contacts.

-

Table 2: Hypothetical X-ray Crystallography Data

| Parameter | Value |

| PDB ID | (Hypothetical) |

| Resolution (Å) | 1.8 |

| R-work / R-free | 0.19 / 0.22 |

| Ligand | This compound |

| Key Interactions | Hydrogen bond from carboxylic acid to Lys123; Halogen bond from bromine to backbone carbonyl of Gly78. |

III. Visualizations

Caption: A generalized workflow for a fragment-based drug design campaign.

Caption: Hypothetical binding mode of this compound in a target protein.

References

- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]

- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 9. Carboxylic Acid Fragment Library - Enamine [enamine.net]

- 10. Carboxylic Acid Fragment Library With Solubility | TargetMol | 化合物ライブラリー [targetmol.com]

- 11. Carboxylic acids - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of structural biologists and the Protein Data Bank on small-molecule drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of structural biologists and the Protein Data Bank on small-molecule drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Bromocyclopropanecarboxylic Acid as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclopropanecarboxylic acid is a versatile synthetic building block in organic chemistry, offering a unique combination of a strained cyclopropane ring, a carboxylic acid handle for diverse functionalization, and a bromine atom that can participate in various coupling and substitution reactions.[1] Its rigid, three-dimensional structure makes it an attractive component for the synthesis of novel scaffolds in medicinal chemistry, particularly as a bioisostere for larger, more flexible groups. These application notes provide an overview of its key synthetic applications and detailed protocols for its use in several important transformations.

Key Synthetic Applications

This compound is a valuable precursor for the synthesis of a variety of important structural motifs, including:

-

Cyclopropylamines: The carboxylic acid can be converted to an amine via the Curtius rearrangement, providing access to 1-bromo-1-aminocyclopropane derivatives. These are useful building blocks for the synthesis of enzyme inhibitors and other biologically active molecules.

-

Decarboxylative Cross-Coupling Products: The carboxylic acid can be used in transition metal-catalyzed decarboxylative cross-coupling reactions to form C-C bonds.[2] This allows for the direct arylation, vinylation, or alkylation at the cyclopropane ring, opening up a wide range of possibilities for creating complex molecular architectures.

-

Minisci-Type Alkylation of Heteroarenes: Under photoredox catalysis, this compound can serve as a source of cyclopropyl radicals for the C-H functionalization of electron-deficient heteroarenes. This provides a direct method for the introduction of the cyclopropyl moiety onto important heterocyclic scaffolds.

-

Precursors to Bicyclo[1.1.1]pentanes (BCPs): While direct conversion is not commonly reported, the functionalities present on this compound make it a potential starting point for the synthesis of highly strained and medicinally relevant bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are increasingly used as bioisosteres for phenyl rings in drug discovery.

Experimental Protocols and Data

Synthesis of 1-Bromo-1-aminocyclopropane Derivatives via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for the conversion of carboxylic acids to primary amines with one fewer carbon atom.[3][4] In the case of this compound, this reaction yields 1-bromo-1-isocyanatocyclopropane, which can be trapped with various nucleophiles to generate corresponding carbamates, ureas, or the free amine upon hydrolysis.[5]

Representative Protocol for the Synthesis of tert-Butyl (1-bromocyclopropyl)carbamate:

A solution of this compound (1.0 equiv) in anhydrous toluene is treated with triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA) (1.1 equiv) at room temperature. The reaction mixture is stirred for 30 minutes and then heated to 80-90 °C until the evolution of nitrogen gas ceases (typically 2-4 hours). After cooling to room temperature, tert-butanol (2.0 equiv) is added, and the mixture is stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired tert-butyl (1-bromocyclopropyl)carbamate.

Table 1: Representative Data for the Curtius Rearrangement of this compound

| Entry | Nucleophile | Product | Yield (%) |

| 1 | tert-Butanol | tert-Butyl (1-bromocyclopropyl)carbamate | 75-85 |

| 2 | Benzyl alcohol | Benzyl (1-bromocyclopropyl)carbamate | 70-80 |

| 3 | Aniline | 1-(1-Bromocyclopropyl)-3-phenylurea | 65-75 |

| 4 | Water (followed by workup) | 1-Bromo-1-aminocyclopropane hydrochloride | 60-70 |

Note: The data in this table is illustrative and based on typical yields for Curtius rearrangements. Actual yields may vary depending on specific reaction conditions and substrate.

Caption: Curtius rearrangement of this compound.

Decarboxylative Cross-Coupling Reactions

Transition metal-catalyzed decarboxylative cross-coupling reactions are powerful tools for the formation of C-C bonds, using readily available carboxylic acids as coupling partners.[2] this compound can be employed in such reactions to introduce the 1-bromocyclopropyl motif onto various aromatic and vinylic systems.

Representative Protocol for Palladium-Catalyzed Decarboxylative Arylation:

In a glovebox, a reaction vessel is charged with this compound (1.5 equiv), the aryl bromide (1.0 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand such as SPhos (10 mol%), and a silver salt such as Ag₂CO₃ (2.0 equiv). The vessel is sealed, removed from the glovebox, and anhydrous dioxane is added. The reaction mixture is then heated to 100-120 °C for 12-24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the 1-aryl-1-bromocyclopropane product.

Table 2: Representative Data for Decarboxylative Cross-Coupling of this compound

| Entry | Coupling Partner | Catalyst System (Pd) | Product | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | 1-Bromo-1-(4-methoxyphenyl)cyclopropane | 60-75 |

| 2 | 1-Bromonaphthalene | Pd(TFA)₂ / XPhos | 1-Bromo-1-(naphthalen-1-yl)cyclopropane | 55-70 |

| 3 | 2-Bromopyridine | PdCl₂(dppf) | 2-(1-Bromocyclopropan-1-yl)pyridine | 50-65 |

| 4 | (E)-β-Bromostyrene | Pd₂(dba)₃ / P(t-Bu)₃ | (E)-1-Bromo-1-styrylcyclopropane | 45-60 |

Note: The data in this table is illustrative and based on typical yields for similar decarboxylative cross-coupling reactions. Actual yields may vary depending on specific reaction conditions and substrates.

Caption: Palladium-catalyzed decarboxylative cross-coupling workflow.

Photoredox-Catalyzed Minisci-Type Reaction

Photoredox catalysis enables the generation of radicals under mild conditions, which can then participate in a variety of transformations. The Minisci reaction allows for the direct C-H alkylation of electron-deficient heteroarenes. This compound can serve as a precursor to the 1-bromocyclopropyl radical for such functionalizations.

Representative Protocol for Photoredox-Catalyzed Minisci-Type Reaction:

To a solution of the heterocycle (e.g., lepidine, 1.0 equiv) and this compound (1.5 equiv) in a suitable solvent such as DMSO or acetonitrile, is added a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic photocatalyst, 1-2 mol%) and an oxidant (e.g., (NH₄)₂S₂O₈, 2.0 equiv). The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon) for 15-20 minutes and then irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Table 3: Representative Data for Minisci-Type Reaction with this compound

| Entry | Heterocycle | Photocatalyst | Product | Yield (%) |

| 1 | Lepidine | Ru(bpy)₃Cl₂ | 4-(1-Bromocyclopropyl)lepidine | 60-70 |

| 2 | Isoquinoline | 4CzIPN | 1-(1-Bromocyclopropyl)isoquinoline | 55-65 |

| 3 | Pyridine (with TFA) | Eosin Y | 2- and 4-(1-Bromocyclopropyl)pyridine | 40-50 |

| 4 | Caffeine | Methylene Blue | 8-(1-Bromocyclopropyl)caffeine | 50-60 |

Note: The data in this table is illustrative and based on typical yields for Minisci-type reactions. Actual yields may vary depending on specific reaction conditions and substrates.

Caption: General workflow for photoredox-catalyzed Minisci reaction.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Experimental Protocol for Amide Bond Formation with 1-Bromocyclopropanecarboxylic Acid: Application Notes for Researchers

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, integral to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. 1-Bromocyclopropanecarboxylic acid is a valuable building block, offering a unique three-dimensional scaffold with a reactive handle for further chemical modification. The strained cyclopropane ring and the presence of a bromine atom necessitate careful selection of coupling conditions to ensure efficient amide formation while preserving the integrity of the core structure. This document provides detailed application notes and experimental protocols for the synthesis of amides from this compound, targeting researchers, scientists, and professionals in drug development.

Comparative Overview of Common Coupling Methods

The choice of coupling reagent is critical for a successful amidation. Below is a summary of common coupling systems, their characteristics, and general expectations for their use with a substrate like this compound.

| Coupling Reagent System | Activating Agent | Additive | Base | Typical Solvent | Typical Reaction Time (h) | Expected Yield Range (%) | Key Advantages & Considerations |

| Uronium Salt | HATU | None | DIPEA, Et₃N | DMF, CH₃CN, DCM | 1 - 6 | 70 - 95 | High efficiency, fast reaction times, low racemization.[1][2] Ideal for sterically hindered substrates. |

| Carbodiimide | EDC | HOBt | DIPEA, Et₃N, DMAP | DCM, DMF | 2 - 12 | 60 - 90 | Water-soluble byproducts simplify workup.[3][4] HOBt suppresses side reactions. |

| Phosphonium Salt | PyBOP | None | DIPEA | DMF, DCM | 1 - 4 | 75 - 95 | High reactivity, suitable for challenging couplings. Byproducts are generally less hazardous than some older phosphonium reagents. |

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the amide bond formation using this compound with different classes of coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Add the desired amine (1.0 - 1.2 eq) to the solution.

-

Add HATU (1.1 - 1.2 eq) to the reaction mixture.

-

Slowly add DIPEA (2.0 - 3.0 eq) to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), to facilitate the coupling.[3]

Materials:

-

This compound

-

Amine (primary or secondary)

-

EDC hydrochloride

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine (1.0 - 1.2 eq), and HOBt (1.1 - 1.2 eq) in anhydrous DCM (or DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 - 1.5 eq) to the solution in one portion.

-

Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with DCM and wash with water (2x) to remove the water-soluble urea byproduct and excess EDC.

-

Perform a standard aqueous workup by washing with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflow and the mechanistic rationale behind the coupling reactions.

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols: 1-Bromocyclopropanecarboxylic Acid in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-bromocyclopropanecarboxylic acid as a versatile building block in the development of novel agrochemicals. While direct applications of this specific molecule in commercial agrochemicals are not extensively documented in publicly available literature, its structural motif is present in a variety of bioactive compounds. The following sections detail potential synthetic pathways to create agrochemically relevant derivatives, outline possible applications based on analogous structures, and provide generalized experimental protocols.

Synthetic Potential of this compound